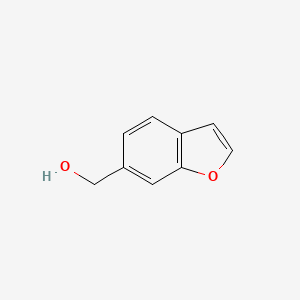

Benzofuran-6-ylmethanol

説明

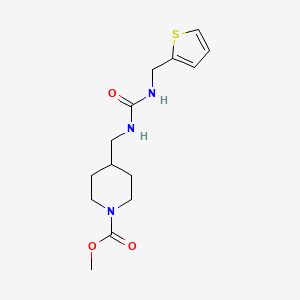

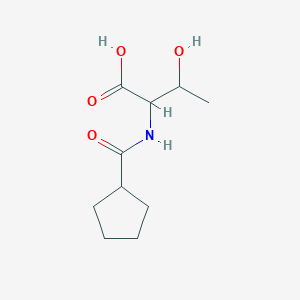

Benzofuran-6-ylmethanol is a chemical compound with the molecular formula C9H8O2 . It contains a total of 20 bonds, including 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 furane .

Synthesis Analysis

The synthesis of Benzofuran-6-ylmethanol involves various methods. Some of these methods include the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans . Other methods involve the use of palladium nanoparticles for a one-pot synthesis via Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of Benzofuran-6-ylmethanol consists of 8 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms . The molecular weight of Benzofuran-6-ylmethanol is 148.16 g/mol .Chemical Reactions Analysis

The chemical reactions involving Benzofuran-6-ylmethanol are complex and varied. For instance, it can undergo reactions with calcium carbide to produce methyl-substituted benzofuran rings . It can also participate in reactions involving nickel-catalyzed intramolecular nucleophilic addition .Physical And Chemical Properties Analysis

Benzofuran-6-ylmethanol is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用

Anti-Tumor Activity

Benzofuran-6-ylmethanol and its derivatives have demonstrated promising anti-tumor properties. Researchers have found that these compounds exhibit cytotoxic effects against cancer cells, making them potential candidates for cancer therapy. The mechanism of action involves inhibiting cell proliferation, inducing apoptosis, and disrupting tumor angiogenesis. Further studies are needed to optimize their efficacy and safety profiles .

Antibacterial Properties

Benzofuran-6-ylmethanol derivatives have shown antibacterial activity against various pathogens. They can inhibit bacterial growth by disrupting essential cellular processes or interfering with bacterial enzymes. These compounds may serve as leads for developing novel antibiotics to combat drug-resistant bacteria .

Antioxidant Effects

The presence of benzofuran-6-ylmethanol in natural sources suggests its potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radical damage. Researchers are exploring these compounds for their ability to scavenge free radicals and reduce oxidative damage .

Anti-Viral Applications

Certain benzofuran-6-ylmethanol derivatives exhibit anti-viral activity. For instance, a recently discovered macrocyclic benzofuran compound demonstrates anti-hepatitis C virus (HCV) activity. Researchers are investigating its potential as an effective therapeutic drug for HCV infection. This highlights the importance of benzofuran compounds in antiviral drug development .

Synthetic Chemistry and Drug Prospects

Novel methods for constructing benzofuran rings have been developed, enabling the synthesis of complex benzofuran derivatives. These synthetic approaches are valuable for creating diverse chemical libraries and exploring structure-activity relationships. Researchers are actively investigating the relationship between the bioactivities of benzofuran derivatives and their structural features .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature and are found in various plant families, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide a rich reservoir of benzofuran derivatives with potential pharmacological applications. Researchers continue to explore these natural products for their bioactivity and therapeutic potential .

Safety and Hazards

Benzofuran-6-ylmethanol is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

将来の方向性

Benzofuran and its derivatives, including Benzofuran-6-ylmethanol, are emerging as important scaffolds for the development of new therapeutic agents . They have shown potential in the treatment of various diseases, including skin diseases such as cancer or psoriasis . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing new synthesis methods .

特性

IUPAC Name |

1-benzofuran-6-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYSQZXILSLIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethanone](/img/structure/B2673960.png)

![N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2673963.png)

![2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one](/img/structure/B2673964.png)

![1-(benzo[d]isoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide](/img/structure/B2673975.png)

![2-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-9-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2673977.png)